molecular formula C14H17ClN2O B5328052 1-allyl-4-(4-chlorobenzoyl)piperazine

1-allyl-4-(4-chlorobenzoyl)piperazine

Cat. No. B5328052
M. Wt: 264.75 g/mol
InChI Key: QOYTZCFPRVFLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-(4-chlorobenzoyl)piperazine, also known as ACBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ACBP belongs to the class of piperazine derivatives, which are widely used in the development of various drugs for the treatment of neurological and psychiatric disorders. The synthesis of ACBP involves the reaction of allylamine and 4-(4-chlorobenzoyl)piperazine in the presence of a catalyst.

Scientific Research Applications

1-allyl-4-(4-chlorobenzoyl)piperazine has been extensively studied for its potential pharmacological properties. It has been shown to possess significant anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 1-allyl-4-(4-chlorobenzoyl)piperazine is not fully understood. However, it is believed that this compound acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and seizure activity. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce anxiety and depression-like behaviors in rodents, as well as to reduce seizure activity in animal models of epilepsy. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-allyl-4-(4-chlorobenzoyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize, and the yield is typically high. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, there are some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established. In addition, this compound has been shown to have potential side effects, such as sedation and motor impairment, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-allyl-4-(4-chlorobenzoyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of various neurological and psychiatric disorders. In addition, there is interest in exploring the anti-inflammatory and antioxidant properties of this compound and its potential use in the treatment of various inflammatory diseases. Finally, researchers are investigating the safety and efficacy of this compound in human subjects, which may lead to the development of new drugs for the treatment of various disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been shown to possess significant anticonvulsant, anxiolytic, and antidepressant activities in animal models, and has potential for use in the treatment of various neurological and psychiatric disorders. The synthesis of this compound is relatively simple, and the yield is typically high. However, there are some limitations to the use of this compound in lab experiments, and its safety and efficacy in humans are not well established. Further research is needed to fully understand the potential of this compound for use in the development of new drugs for the treatment of various disorders.

Synthesis Methods

The synthesis of 1-allyl-4-(4-chlorobenzoyl)piperazine involves the reaction of allylamine and 4-(4-chlorobenzoyl)piperazine in the presence of a catalyst. The reaction takes place under reflux conditions in anhydrous ethanol, and the product is obtained by recrystallization from ethanol. The yield of this compound is typically high, and the purity can be confirmed by NMR and mass spectrometry analysis.

properties

IUPAC Name

(4-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h2-6H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYTZCFPRVFLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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